PLX5622 - 1303420-67-8

PLX5622

Catalog Number: EVT-278825
CAS Number: 1303420-67-8
Molecular Formula: C21H19F2N5O
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX5622 is a small molecule inhibitor primarily utilized in preclinical research to study the role of microglia in various biological processes and disease models [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Microglia are resident immune cells of the central nervous system (CNS) with critical roles in brain development, homeostasis, and response to injury and disease. PLX5622 effectively depletes microglia by inhibiting the colony stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor essential for microglia survival and proliferation.

Mechanism of Action

PLX5622 acts by selectively inhibiting the colony stimulating factor 1 receptor (CSF1R) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. CSF1R is a tyrosine kinase receptor expressed by microglia in the central nervous system. Binding of colony stimulating factor 1 (CSF1) to CSF1R activates downstream signaling pathways essential for the survival, proliferation, and differentiation of microglia. PLX5622 disrupts this signaling by competitively binding to the kinase domain of CSF1R, thus preventing CSF1 binding and subsequent activation. This inhibition leads to the depletion of microglia, allowing researchers to investigate the role of these cells in various physiological and pathological conditions.

Neurodegenerative Diseases:

  • Prion Disease: PLX5622-mediated microglia depletion accelerates disease progression in prion-infected mice, suggesting a protective role of microglia in clearing prion aggregates [, ].
  • Glaucoma: Depleting microglia in a mouse model of glaucoma exacerbated retinal ganglion cell loss, suggesting a protective role for these cells in this neurodegenerative condition [].
  • Multiple System Atrophy: Microglia depletion in a mouse model of multiple system atrophy led to prolonged lifespan but worsened motor symptoms, highlighting a complex, multifaceted role for microglia in this disease [].

Neurological Disorders and Injury:

  • Traumatic Brain Injury: Depleting microglia during the chronic phase of experimental traumatic brain injury reduced neurodegeneration, inflammation, and neurological deficits, suggesting a therapeutic potential for CSF1R inhibition in TBI [].
  • Spinal Cord Injury: Microglia depletion worsened lesion pathology and functional recovery after spinal cord injury, indicating that these cells contribute to tissue repair and functional recovery [].
  • Neuropathic Pain: PLX5622 treatment alleviated neuropathic pain in a mouse model of sciatic nerve injury, suggesting a role for microglia and macrophages in pain sensitization and maintenance [].

Infection and Immunity:

  • Viral Encephalitis: Depleting microglia increased viral load and mortality in mouse models of West Nile virus and Japanese encephalitis virus infection, highlighting the importance of microglia in controlling viral replication in the CNS [].
  • Fungal Infection: PLX5622 treatment reduced fungal burden and dissemination in a mouse model of Cryptococcus neoformans infection, suggesting that CSF1R-dependent myeloid cells may serve as reservoirs for this fungal pathogen [].

Brain Development and Plasticity:

  • Synaptic Pruning: Microglia depletion did not affect developmental dendrite pruning of mitral cells in the olfactory bulb or layer 4 neurons in the barrel cortex, challenging the notion that microglia are essential for this process [].
  • Visual Circuit Refinement: PLX5622-mediated microglia depletion did not alter visual function or experience-dependent plasticity in the visual cortex, suggesting microglia may not be critical for visual circuit development [].
Applications
  • Cancer: PLX5622 has been used to study the role of tumor-associated macrophages in the development of gastrointestinal stromal tumors [].
  • Retinal Vein Occlusion: Depleting microglia in a mouse model of retinal vein occlusion improved retinal ganglion cell survival and delayed retinal degeneration, suggesting a potential therapeutic target for this condition [].

Colony-Stimulating Factor 1 (CSF1)

Compound Description: Colony-stimulating factor 1 (CSF1) is a cytokine that plays a crucial role in the survival, proliferation, and differentiation of macrophages and microglia []. It binds to the CSF1R, triggering downstream signaling pathways essential for myeloid cell function.

Anti-CSF1R Antibodies

Compound Description: Anti-CSF1R antibodies are biologics designed to specifically target and block the CSF1R. They have shown efficacy in depleting various tissue macrophage populations without impacting myelopoiesis [].

PLX647

Compound Description: PLX647 is a CSF-1R antagonist that, like PLX5622, can block the activation of CSF-1R []. This blockage reduces the viability of HIV-1-infected macrophages and the extent of viral replication.

Properties

CAS Number

1303420-67-8

Product Name

PLX5622

IUPAC Name

6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine

Molecular Formula

C21H19F2N5O

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

NSMOZFXKTHCPTQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1

Solubility

Soluble in DMSO

Synonyms

PLX5622; PLX-5622; PLX 5622;

Canonical SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.